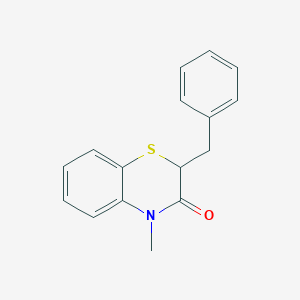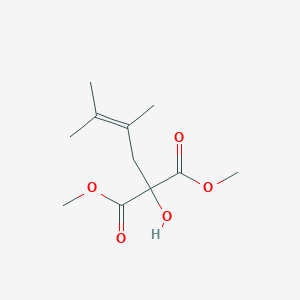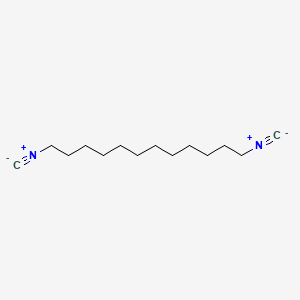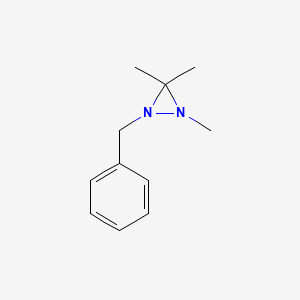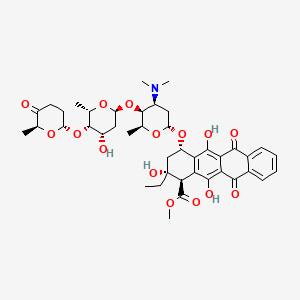
epsilon-Rhodomycin rdc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Epsilon-Rhodomycin rdc is a complex anthracycline antibiotic known for its potent antitumor properties. This compound is derived from the bacterium Streptomyces peucetius and is structurally related to other anthracyclines like daunorubicin and doxorubicin. This compound is characterized by its unique chemical structure, which includes a polyketide backbone and several deoxysugar molecules attached to it .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of epsilon-Rhodomycin rdc involves a multi-step process that includes the formation of the aglycone core, followed by glycosylation. The aglycone, epsilon-Rhodomycinone, is synthesized through a series of polyketide synthase-mediated reactions. The glycosylation step involves the attachment of deoxysugar molecules, such as L-daunosamine, to the aglycone core. This is typically achieved using glycosyltransferase enzymes .
Industrial Production Methods
Industrial production of this compound is primarily carried out through fermentation processes using genetically engineered strains of Streptomyces peucetius. These strains are optimized to produce high yields of the compound by introducing specific genes involved in the biosynthesis of the aglycone and deoxysugar components .
Analyse Chemischer Reaktionen
Types of Reactions
Epsilon-Rhodomycin rdc undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and stability.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or molecular oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace specific functional groups on the molecule.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated forms .
Wissenschaftliche Forschungsanwendungen
Epsilon-Rhodomycin rdc has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying polyketide biosynthesis and glycosylation processes. In biology, it serves as a tool for investigating DNA-interacting agents and their effects on cellular processes. In medicine, this compound is explored for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase II, leading to cell death. Industrially, it is used in the production of other anthracycline antibiotics through combinatorial biosynthesis .
Wirkmechanismus
Epsilon-Rhodomycin rdc exerts its effects primarily through intercalation into DNA and inhibition of topoisomerase II. This leads to the disruption of DNA replication and transcription, ultimately causing cell death. The compound also generates reactive oxygen species, which contribute to its cytotoxic effects. The molecular targets of this compound include DNA and topoisomerase II, and its pathways involve the induction of apoptosis and inhibition of cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Epsilon-Rhodomycin rdc is similar to other anthracyclines such as daunorubicin, doxorubicin, and epirubicin. it is unique in its specific glycosylation pattern and the presence of distinct deoxysugar molecules. This uniqueness contributes to its specific biological activities and potential therapeutic applications. Similar compounds include:
Daunorubicin: Known for its use in treating leukemia.
Doxorubicin: Widely used in chemotherapy for various cancers.
Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.
This compound stands out due to its unique structure and potent antitumor properties, making it a valuable compound for further research and development in the field of cancer therapy.
Eigenschaften
CAS-Nummer |
76463-92-8 |
|---|---|
Molekularformel |
C42H53NO15 |
Molekulargewicht |
811.9 g/mol |
IUPAC-Name |
methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,12-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H53NO15/c1-8-42(51)17-26(30-31(34(42)41(50)52-7)38(49)33-32(37(30)48)35(46)21-11-9-10-12-22(21)36(33)47)56-28-15-23(43(5)6)39(19(3)54-28)58-29-16-25(45)40(20(4)55-29)57-27-14-13-24(44)18(2)53-27/h9-12,18-20,23,25-29,34,39-40,45,48-49,51H,8,13-17H2,1-7H3/t18-,19-,20-,23-,25-,26-,27-,28-,29-,34-,39+,40+,42+/m0/s1 |
InChI-Schlüssel |
KXRPCMRUNHOYFX-XPBCLHBESA-N |
Isomerische SMILES |
CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O[C@H]6C[C@@H]([C@@H]([C@@H](O6)C)O[C@H]7CCC(=O)[C@@H](O7)C)O)N(C)C)O |
Kanonische SMILES |
CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


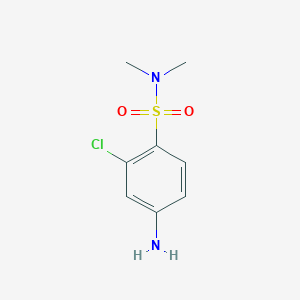
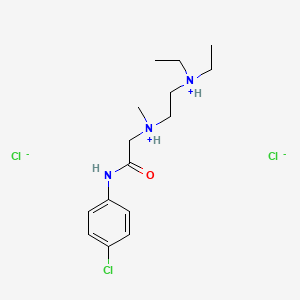

![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
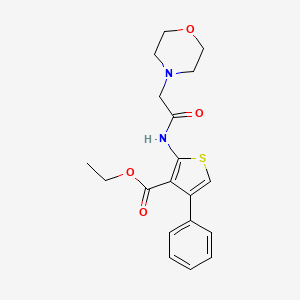
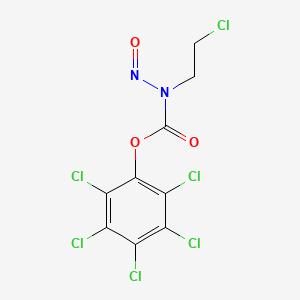

![4-[(Hexyloxy)methylidene]-1,2-dimethylcyclohex-1-ene](/img/structure/B14432335.png)
